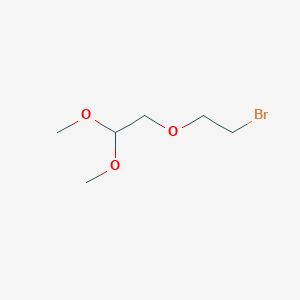

2-(2-Bromoethoxy)-1,1-dimethoxyethane

Beschreibung

Contextual Significance of Functionalized Acetal (B89532) Derivatives in Synthetic Methodologies

Functionalized acetal derivatives are of considerable importance in synthetic organic chemistry, primarily serving as protected forms of aldehydes and ketones. libretexts.org The acetal group, which is stable to many reagents, particularly bases and nucleophiles, effectively masks the reactivity of a carbonyl group while chemical transformations are carried out on other parts of the molecule. libretexts.org The true utility of functionalized acetals, however, lies in the additional reactive handles they possess.

These appended functionalities, such as halogens, alkenes, or other groups, allow for a diverse range of chemical modifications. For instance, research into the creation of new functional polymers has utilized cyclic acetals bearing chloro or allyl groups. libretexts.org These groups serve as sites for subsequent polymerization or post-polymerization modification, demonstrating the power of incorporating a latent carbonyl with another reactive center. libretexts.org The acetal can be selectively removed, typically under acidic conditions, to regenerate the carbonyl for further reactions, a strategy that is fundamental in multistep synthesis. libretexts.orgkhanacademy.org This dual-functionality enables complex synthetic sequences where the order of reactions can be precisely controlled, expanding the synthetic chemist's toolkit for creating intricate molecular designs. google.com

Role of Haloethers as Versatile Building Blocks in Complex Molecule Construction

Haloethers, organic compounds containing an ether linkage and a halogen atom, are recognized as valuable building blocks in organic synthesis. youtube.comorganic-chemistry.org Their utility stems from the orthogonal reactivity of the two functional groups. The ether bond is generally robust and unreactive under a wide array of reaction conditions, providing a stable backbone. Conversely, the carbon-halogen bond serves as a reliable site for a variety of transformations, most notably nucleophilic substitution and elimination reactions.

This predictable reactivity makes haloethers ideal for introducing specific alkoxyalkyl fragments into a target molecule. sigmaaldrich.com Synthetic chemists leverage these "building blocks" for the modular, bottom-up assembly of more complex structures. byjus.com The halogen atom can be displaced by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of molecular construction. This strategic combination of a stable ether linkage and a reactive halogen center allows for the stepwise and controlled elaboration of molecular complexity, making haloethers a staple in the synthesis of pharmaceuticals, agrochemicals, and materials.

Structural Characterization and Nomenclatural Considerations

The compound 2-(2-Bromoethoxy)-1,1-dimethoxyethane is a bifunctional molecule that incorporates both a bromoether moiety and a dimethyl acetal group. Its systematic name clearly defines its structure: an ethane (B1197151) backbone that is substituted at the first carbon with two methoxy (B1213986) groups (the dimethoxyacetal) and at the second carbon with a 2-bromoethoxy group. The presence of these two distinct functional groups dictates its chemical behavior and synthetic potential.

Specific experimental data for this compound is limited in publicly accessible literature, but its fundamental properties can be cataloged.

Interactive Table: Properties of this compound You can sort the data by clicking on the headers.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 1228258-41-0 | |

| Molecular Formula | C₆H₁₃BrO₃ |

| Molecular Weight | 213.07 g/mol | |

The nomenclature for this class of compounds can vary. For example, the related compound BrCH₂CH(OCH₃)₂ is commonly known as bromoacetaldehyde (B98955) dimethyl acetal. Therefore, this compound could be conceptualized as the 2-bromoethyl ether of the hydrate (B1144303) of glyoxal (B1671930) monomethyl acetal. The precise IUPAC name, however, remains the most unambiguous descriptor of its chemical structure.

Historical Trajectory and Evolution of Related Dimethoxyethane and Bromoethoxy Motifs in Organic Transformations

The functional groups present in this compound are rooted in a rich history of organic synthesis. The concept of organic synthesis itself began to take modern form in the mid-19th century, moving from analysis of existing natural products to the deliberate construction of molecules.

The dimethoxyethane motif is part of the broader class of ethers, the synthesis of which was systematized by classic reactions like the Williamson ether synthesis. organic-chemistry.org 1,2-Dimethoxyethane (DME or glyme), a simple and related solvent, is widely used in organometallic chemistry due to its ability to chelate metal cations, influencing the reactivity and outcome of reactions like Grignard and palladium-catalyzed couplings. khanacademy.org Its use as a higher-boiling-point alternative to other ethers like THF has made it a valuable tool in many synthetic applications. The industrial production of DME often involves the reaction of dimethyl ether with ethylene (B1197577) oxide. khanacademy.org

The bromoethoxy group is a classic example of a haloether. The introduction of bromine into organic molecules has been a fundamental transformation for over a century. The reactivity of alkyl bromides in substitution and elimination reactions is a foundational topic in organic chemistry education. The synthesis of bromoacetals, such as bromoacetaldehyde diethyl acetal, has been documented through various methods, including the bromination of paraldehyde (B1678423) followed by acetalization, a process that utilizes the in-situ generated hydrogen bromide as a catalyst. youtube.com The development of such methods highlights the long-standing effort to create versatile, functionalized building blocks for constructing more elaborate organic structures.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromoethoxy)-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO3/c1-8-6(9-2)5-10-4-3-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZJVFLJJMGQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COCCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286888 | |

| Record name | 2-(2-Bromoethoxy)-1,1-dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228258-41-0 | |

| Record name | 2-(2-Bromoethoxy)-1,1-dimethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228258-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromoethoxy)-1,1-dimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethoxy)-1,1-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 2 2 Bromoethoxy 1,1 Dimethoxyethane and Analogues

Convergent and Divergent Synthetic Approaches for Functionalized Acetal (B89532) Intermediates

The construction of complex molecules such as 2-(2-bromoethoxy)-1,1-dimethoxyethane can be approached through several strategic paradigms, primarily categorized as convergent or divergent synthesis. researchgate.netwikipedia.orgresearchgate.net

In contrast, a divergent synthesis begins with a common core intermediate which is then elaborated through various reaction pathways to produce a library of structurally related compounds. researchgate.net This strategy is highly effective for creating analogues for structure-activity relationship studies. For instance, starting with bromoacetaldehyde (B98955) dimethyl acetal, one could introduce a variety of alkoxy groups via etherification to generate a range of functionalized acetals.

| Synthetic Strategy | Description | Advantages | Application Example |

| Convergent Synthesis | Individual fragments of a complex molecule are synthesized separately and then combined. wikipedia.org | Higher overall yields, efficiency for large-scale synthesis. wikipedia.org | Coupling of a pre-formed bromoethoxy alcohol with a protected aldehyde derivative. |

| Divergent Synthesis | A common intermediate is used to generate a family of related compounds through different reaction pathways. researchgate.net | Efficient for generating molecular diversity and libraries of analogues. | Reaction of bromoacetaldehyde dimethyl acetal with various alcohols to create different ether-linked acetals. |

Etherification Pathways for the Installation of the Bromoethoxy Moiety

The formation of the ether linkage is a critical step in the synthesis of this compound. This typically involves the reaction of an alcohol with an alkyl halide or a precursor with a suitable leaving group.

The Williamson ether synthesis is a classical and highly versatile method for forming ethers, proceeding via an SN2 reaction between an alkoxide and an organohalide. byjus.comwikipedia.org Developed in 1850 by Alexander Williamson, this reaction is fundamental in organic chemistry for constructing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The mechanism involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound or its precursors, two primary Williamson pathways can be envisioned:

Reaction of a 2-alkoxyethanol with an activated acetaldehyde (B116499) dimethyl acetal.

Reaction of an alcohol with bromoacetaldehyde dimethyl acetal.

A documented example closely related to the second pathway involves the synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane, a key intermediate for certain pharmaceuticals. google.com In this process, bromoacetaldehyde dimethyl acetal (also known as 2-bromo-1,1-dimethoxyethane) is reacted with ethylene (B1197577) glycol in the presence of a base like potassium hydroxide (B78521) or potassium carbonate. google.com This forms the intermediate 2-(2-hydroxyethoxy)-1,1-dimethoxyethane, which can then be further functionalized. This demonstrates the viability of using bromoacetaldehyde dimethyl acetal as the electrophile in a Williamson-type synthesis.

The reaction conditions are crucial for success, as alkoxides are strong bases and can promote elimination side reactions, especially with secondary or tertiary alkyl halides. libretexts.org The reaction is typically conducted in solvents like acetonitrile (B52724) or N,N-dimethylformamide at temperatures ranging from 50-100 °C. byjus.com

| Reactant 1 | Reactant 2 | Base | Temperature | Product (Intermediate) | Reference |

| Ethylene glycol | Bromoacetaldehyde dimethyl acetal | Potassium Hydroxide | 50 °C | 2-(2-hydroxyethoxy)-1,1-dimethoxyethane | google.com |

| Ethylene glycol | Bromoacetaldehyde dimethyl acetal | Potassium Carbonate | 100 °C | 2-(2-hydroxyethoxy)-1,1-dimethoxyethane | google.com |

While the Williamson ether synthesis using alkyl halides is common, alternative alkylating agents can be employed to enhance reactivity and yield. A frequent modification involves the use of alkyl sulfonates, such as tosylates or mesylates, as the leaving group instead of a halide. byjus.comwikipedia.org Sulfonates are excellent leaving groups, often leading to faster reaction rates and milder conditions.

The strategy would involve two steps:

Conversion of an alcohol (e.g., 2-bromoethanol) into its corresponding sulfonate ester (e.g., 2-bromoethyl tosylate).

Reaction of the sulfonate ester with the alkoxide of a suitable precursor, such as 2-hydroxy-1,1-dimethoxyethane.

This approach maintains the core SN2 mechanism of the Williamson synthesis but provides a more reactive electrophile. Other alkylation strategies can include acid-catalyzed etherification, though this is less suitable for substrates with acid-sensitive functional groups like acetals unless conditions are carefully controlled. For example, the etherification of ethylene glycol with methanol (B129727) has been achieved using solid acid catalysts like SAPO-34 zeolite. rsc.org

Acetal Formation Strategies for the 1,1-Dimethoxyethane (B165179) Group

The most straightforward method for forming the 1,1-dimethoxyethane group is the direct acetalization of the corresponding aldehyde, in this case, 2-(2-bromoethoxy)acetaldehyde. This reaction is typically carried out by treating the aldehyde with an excess of methanol under acidic conditions. conicet.gov.ar The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

The reaction proceeds through a hemiacetal intermediate. A second molecule of methanol attacks, and subsequent loss of a water molecule yields the stable acetal. To drive the equilibrium towards the product, the water formed during the reaction is usually removed, either by azeotropic distillation or by using a dehydrating agent. google.com

Patented industrial processes for the synthesis of the related bromoacetaldehyde diethyl acetal detail similar procedures, using ethanol (B145695) and catalysts like hydrogen bromide (self-produced during bromination) or sulfuric acid, along with dehydrating agents like anhydrous magnesium sulfate. google.compatsnap.com These conditions can be directly adapted for the synthesis of the dimethyl acetal using methanol.

| Aldehyde Precursor | Alcohol | Catalyst/Conditions | Key Features | Reference |

| Bromoacetaldehyde | Ethanol | Hydrogen Bromide (self-generated), Anhydrous Magnesium Sulfate, 35-40 °C | Uses HBr from a prior bromination step as the catalyst, minimizing added acid. | google.com |

| Paraldehyde (B1678423) (precursor to Bromoacetaldehyde) | Ethanol | Sulfuric Acid, Copper Catalyst, -5 to 0 °C | Catalytic bromination followed by in-situ acetalization. | patsnap.com |

| Acetaldehyde | Ethanol | Solid Acid Catalysts (e.g., Amberlyst-15) | Heterogeneous catalysis simplifies purification and is environmentally friendlier. | conicet.gov.ar |

Transacetalization is an alternative method where an existing acetal is converted into a different acetal by reacting it with a different alcohol in the presence of an acid catalyst. researchgate.net This method is particularly useful if a specific acetal (e.g., the diethyl acetal) is more readily available than the corresponding aldehyde, or if the aldehyde itself is unstable.

For the target compound, one could synthesize or procure 2-(2-bromoethoxy)acetaldehyde diethyl acetal and then convert it to this compound by reacting it with methanol. The reaction is an equilibrium process, so a large excess of methanol is typically used to shift the equilibrium towards the desired dimethyl acetal product.

This strategy is widely used for the protection of diols and carbonyls in multi-step syntheses. researchgate.net The kinetics of transacetalization reactions, such as the formation of glycerol (B35011) acetals from 1,1-diethoxyethane, have been studied and often follow second-order kinetics. researchgate.net Careful control of reaction conditions, particularly the acid catalyst concentration, is necessary to prevent side reactions or decomposition of the substrate. mdpi.com

Precursor Design and Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a powerful technique for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.combluffton.eduias.ac.inscitepress.org For this compound, two primary bond disconnections are considered, leading to two plausible synthetic strategies.

The first and most common disconnection is of the ether linkage (C-O bond). amazonaws.com This approach is based on the well-established Williamson ether synthesis, a versatile and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.combyjus.com This disconnection suggests two potential precursor pairs:

Route A: The sodium salt of 2-bromoethanol (B42945) (an alkoxide) and 2-chloro-1,1-dimethoxyethane (an alkyl halide).

Route B: The sodium salt of 2-methoxyethanol (B45455) and 1,2-dibromoethane.

A second retrosynthetic approach involves the disconnection of the acetal functional group. This strategy considers the formation of the acetal from an aldehyde and an alcohol. This leads to the following precursor:

Route C: Bromoacetaldehyde and methanol. A variation of this involves the direct bromination of acetaldehyde dimethyl acetal.

A patent for a related compound, 2-(2-aminoethoxy)-1,1-dimethoxyethane, utilizes ethylene glycol and bromoacetaldehyde dimethyl acetal as starting materials, which supports the feasibility of building upon the bromoacetaldehyde dimethyl acetal core. google.com

Based on the principles of retrosynthetic analysis, the following precursors are identified for the synthesis of this compound:

| Retrosynthetic Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |

| Ether C-O Bond | 2-Bromoethanol | 2-Chloro-1,1-dimethoxyethane | Williamson Ether Synthesis |

| Ether C-O Bond | 2-Methoxyethanol | 1,2-Dibromoethane | Williamson Ether Synthesis |

| Acetal C-O Bonds | Bromoacetaldehyde | Methanol | Acetalization |

| C-Br Bond | Acetaldehyde dimethyl acetal | Bromine | Bromination |

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions.

Solvent Effects:

The choice of solvent is critical in both the Williamson ether synthesis and acetal formation.

For Williamson Ether Synthesis: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion. Protic solvents, on the other hand, can solvate the alkoxide anion, reducing its reactivity. francis-press.com The use of the parent alcohol of the alkoxide as a solvent is also a common practice. masterorganicchemistry.com

For Acetalization: The formation of acetals is an equilibrium-driven process. Therefore, reaction conditions that favor the removal of water are often employed. While some modern methods can proceed without the explicit removal of water, traditional approaches often utilize a Dean-Stark apparatus or drying agents. khanacademy.org

Catalytic Systems:

Williamson Ether Synthesis: This reaction is typically base-catalyzed. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to deprotonate the alcohol to form the more reactive alkoxide. khanacademy.org In industrial settings, phase transfer catalysis is a common and efficient method. wikipedia.org

Acetalization: The formation of acetals is generally acid-catalyzed. khanacademy.org A variety of catalysts can be employed, including:

Homogeneous Catalysts: Mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids like p-toluenesulfonic acid, are commonly used. organic-chemistry.orgmissouri.edu

Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins, zeolites, and metal-organic frameworks offer advantages in terms of ease of separation and catalyst recycling. mdpi.com Zirconium tetrachloride (ZrCl4) has been reported as a highly efficient and chemoselective catalyst for acetalization. organic-chemistry.orgmissouri.edu

For the synthesis of bromoacetaldehyde acetals, the hydrogen bromide (HBr) generated in situ during the bromination step can act as an acid catalyst for the subsequent acetal formation. A patent for a related synthesis mentions the use of potassium hydroxide or potassium carbonate as the base for the etherification step. google.com

The following table summarizes the impact of solvent and catalyst choice on the synthesis of bromoethoxy acetals:

| Reaction Type | Solvent | Effect on Reaction | Catalyst | Effect on Reaction |

| Williamson Ether Synthesis | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of alkoxide, increasing reaction rate. | Strong Base (e.g., NaH, KOtBu) | Efficiently deprotonates the alcohol to form the reactive alkoxide. |

| Protic (e.g., Ethanol) | Can solvate the alkoxide, potentially slowing the reaction. francis-press.com | Phase Transfer Catalyst | Facilitates the reaction between reactants in different phases, often used in industrial processes. wikipedia.org | |

| Acetalization | Non-polar (with water removal) | Shifts equilibrium towards product formation. | Acid Catalyst (e.g., H2SO4, TsOH) | Protonates the carbonyl group, making it more electrophilic for alcohol attack. khanacademy.org |

| Dichloromethane | Used as a solvent in the synthesis of related bromo acetals. orgsyn.org | Heterogeneous Acid Catalyst (e.g., Zeolites, Resins) | Allows for easier catalyst separation and recycling. mdpi.com |

Temperature and pressure are critical parameters that must be precisely controlled to ensure a safe, efficient, and scalable synthesis of this compound.

Temperature Control:

Williamson Ether Synthesis: The reaction temperature can significantly influence the rate and outcome. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination, especially with secondary and tertiary alkyl halides. wikipedia.org For the synthesis of a related compound, reaction temperatures between 50-100 °C have been reported. google.com

Acetalization: The temperature for acetal formation is often dictated by the boiling point of the solvent when using a Dean-Stark trap to remove water. For the synthesis of bromoacetaldehyde diethyl acetal, a temperature range of 35-40 °C has been documented. google.com In the synthesis of a similar bromoacetal, reflux conditions at 65-70 °C for 2-4 hours were employed.

Pressure Control:

For the laboratory-scale synthesis of this compound, the reactions are typically carried out at atmospheric pressure. However, in a process chemistry context for large-scale production, pressure control becomes more important for several reasons:

Boiling Point Control: Operating at reduced pressure can lower the boiling points of solvents and products, which can be beneficial for the purification of thermally sensitive compounds through distillation.

Safety: For reactions that may generate gaseous byproducts, a closed system with pressure monitoring is essential to prevent dangerous pressure build-up.

When scaling up chemical reactions, a thorough understanding of the reaction's thermodynamics and kinetics is crucial to prevent runaway reactions. catsci.com

| Parameter | Influence on Synthesis | Typical Range | Considerations for Scale-Up |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions like elimination. wikipedia.org | 50-100 °C for etherification google.com, 35-70 °C for acetalization. google.com | Precise temperature control is crucial to prevent runaway reactions and ensure product quality. catsci.com |

| Pressure | Primarily atmospheric for lab scale. Can be adjusted for distillation and safety on a larger scale. | Atmospheric | Important for controlling boiling points during purification and for managing gaseous byproducts safely. |

Principles of Green Chemistry in the Synthesis of Bromoethoxy-Substituted Acetals

The application of green chemistry principles is essential for developing sustainable synthetic routes to this compound and its analogues. Key principles to consider include atom economy, the use of renewable feedstocks, and the selection of environmentally benign solvents and catalysts.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edursc.org Addition reactions, for example, have a 100% atom economy as all reactant atoms are incorporated into the product. scranton.edu When evaluating the synthetic routes to this compound, the atom economy of each step should be calculated to identify the most efficient pathway. The Williamson ether synthesis, being a substitution reaction, will have a lower atom economy than a hypothetical addition reaction that could form the target molecule.

Use of Renewable Feedstocks:

Exploring the use of starting materials derived from renewable resources is a core tenet of green chemistry. nih.govresearchgate.netnrel.govbohrium.comresearchgate.net For the synthesis of this compound, potential renewable feedstocks could include:

Bio-ethylene: Derived from the dehydration of bio-ethanol, which can be produced from the fermentation of sugars from biomass. Bio-ethylene can be a precursor to ethylene glycol and 2-bromoethanol.

Bio-methanol: Can be produced from biomass gasification.

Environmentally Benign Solvents and Catalysts:

The choice of solvents and catalysts has a significant impact on the environmental footprint of a synthesis.

Solvents: Ideally, solvents should be non-toxic, biodegradable, and recyclable. Water is an excellent green solvent, but its use may be limited by the solubility of the reactants and its impact on the equilibrium of water-producing reactions like acetalization. Supercritical fluids are another green alternative.

Catalysts: The use of heterogeneous catalysts is preferred over homogeneous ones as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com Biocatalysts (enzymes) offer high selectivity under mild reaction conditions and are an attractive green alternative, although their application in the synthesis of this specific compound would require further research.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Calculation and comparison of the atom economy for different synthetic routes to select the most efficient one. scranton.edursc.org |

| Use of Renewable Feedstocks | Investigation of bio-derived ethylene and methanol as precursors. nih.govresearchgate.netnrel.govbohrium.comresearchgate.net |

| Safer Solvents and Auxiliaries | Exploration of water, supercritical fluids, or solvent-free conditions. |

| Catalysis | Preference for heterogeneous and recyclable catalysts to minimize waste. mdpi.com |

Advanced Reactivity Profiles and Mechanistic Investigations of 2 2 Bromoethoxy 1,1 Dimethoxyethane

Nucleophilic Substitution Reactions Involving the Terminal Bromine Atom

The primary reactive site for nucleophilic attack on 2-(2-bromoethoxy)-1,1-dimethoxyethane is the carbon atom bonded to the bromine. The bromine atom serves as a good leaving group, facilitating substitution reactions. These reactions predominantly follow either an S(_N)2 or, under specific conditions, an S(_N)1 pathway.

S(_N)2 Reaction Pathways with Diverse Nucleophiles for Carbon-Heteroatom Bond Formation

The reaction of this compound with various nucleophiles typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is characteristic of primary alkyl halides. The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center, although for this achiral substrate, this is not observable in the product.

A variety of nucleophiles can be employed to form new carbon-heteroatom bonds, highlighting the synthetic utility of this compound. These include oxygen, nitrogen, and sulfur-based nucleophiles.

Oxygen Nucleophiles: Alkoxides and hydroxides can displace the bromide to form ethers. For instance, the reaction with ethylene (B1197577) glycol in the presence of a base like potassium hydroxide (B78521) results in the formation of an ether linkage. google.com

Nitrogen Nucleophiles: Nitrogen-based nucleophiles, such as azide (B81097) ions, readily react with this compound. The reaction with sodium azide, for example, yields 2-(2-azidoethoxy)-1,1-dimethoxyethane, introducing an azido (B1232118) group that can be further transformed. rsc.org

Sulfur Nucleophiles: Sulfur nucleophiles are known for their high reactivity in S(_N)2 reactions. Thiourea can react with this compound to form an isothiouronium salt, which can be a precursor to thiols or other sulfur-containing compounds. ekb.eg

The following table summarizes representative S(_N)2 reactions of this compound with various nucleophiles.

| Nucleophile | Reagent | Product | Heteroatom Bond Formed |

| Alkoxide | Ethylene Glycol / KOH | 2-(2-(2,2-dimethoxyethoxy)ethoxy)ethanol | C-O |

| Azide | Sodium Azide (NaN(_3)) | 2-(2-Azidoethoxy)-1,1-dimethoxyethane | C-N |

| Thiourea | Thiourea (SC(NH(_2))(_2)) | S-(2-(2,2-dimethoxyethoxy)ethyl)isothiouronium bromide | C-S |

Carbocationic Intermediates and S(_N)1 Considerations in Polar Media

While primary alkyl halides like this compound predominantly undergo S(_N)2 reactions, the possibility of an S(_N)1 pathway under certain conditions warrants consideration. The S(_N)1 reaction is a two-step process involving the formation of a carbocation intermediate. This pathway is generally favored for tertiary alkyl halides due to the stability of the resulting carbocation.

For this compound, the formation of a primary carbocation is energetically unfavorable. However, the presence of the adjacent ether oxygen atom could potentially stabilize the carbocation through resonance, although this effect is generally weak for a primary carbocation.

S(_N)1 reactions are significantly promoted by polar protic solvents, such as water and alcohols, which can solvate and stabilize both the carbocation intermediate and the leaving group. While solvolysis of this compound in a polar protic solvent might have a minor S(_N)1 component, the S(_N)2 mechanism is expected to be the major pathway. The rate of S(_N)1 reactions is independent of the nucleophile concentration, a key distinguishing feature from S(_N)2 reactions.

Acetal (B89532) Hydrolysis and Derivatization Strategies

The acetal group in this compound serves as a protecting group for an aldehyde functionality. This allows for nucleophilic substitution at the terminal bromine without interference from a more reactive aldehyde group. The aldehyde can be subsequently regenerated through hydrolysis of the acetal.

Acid-Catalyzed Deprotection and Regeneration of Aldehyde Functionality

Acetals are stable to basic and nucleophilic conditions but are readily hydrolyzed under acidic conditions. chemistrysteps.com The deprotection of the dimethyl acetal in derivatives of this compound to reveal the aldehyde is a standard transformation.

The mechanism of acid-catalyzed acetal hydrolysis involves the following steps:

Protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst.

Elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the oxocarbenium ion.

Deprotonation to yield a hemiacetal.

Repetition of these steps to eliminate the second molecule of methanol and form the final aldehyde product.

This process is reversible, and to drive the reaction towards the aldehyde, an excess of water is typically used. masterorganicchemistry.com A variety of acids can be employed for this transformation, with the choice depending on the sensitivity of other functional groups in the molecule.

Chemo- and Orthogonal Deprotection Strategies in Multistep Syntheses

In the context of complex, multi-step syntheses, the selective removal of one protecting group in the presence of others is crucial. This is known as chemoselective or orthogonal deprotection. The acetal group of this compound and its derivatives can be part of such a strategy.

An orthogonal deprotection strategy involves using protecting groups that are removed under different, non-interfering conditions. For example, a molecule could contain both an acetal and a tert-butyldimethylsilyl (TBDPS) ether. The acetal is labile to acid, while the TBDPS ether is stable to acid but can be cleaved with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). This allows for the selective deprotection of either functional group.

Similarly, if a molecule contains an acetal and a benzyl (B1604629) ether, the acetal can be removed with mild acid, leaving the benzyl ether intact. The benzyl ether can then be removed at a later stage by hydrogenolysis. This orthogonal relationship is a powerful tool in the synthesis of complex molecules where precise control over the unmasking of reactive functional groups is required.

Transacetalization Reactions with Polyols and Other Alcohol Derivatives

The acetal functionality in this compound serves as a versatile protecting group for a latent aldehyde. This group can be readily exchanged through transacetalization, particularly with polyols and other di-functional alcohols, to form more complex cyclic acetals. This process is typically catalyzed by a Brønsted or Lewis acid and is driven to completion by the removal of the methanol byproduct. acs.org

The reaction with a 1,2-diol, such as ethylene glycol, or a 1,3-diol, like 1,3-propanediol, yields the corresponding five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring, respectively. The choice of diol and the resulting ring size can influence the stereochemical environment and stability of the molecule. This transformation is crucial for synthesizing more elaborate structures where the bromoethyl moiety is tethered to a specific cyclic acetal framework. A range of acid catalysts, including p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and various Lewis acids like boron trifluoride etherate (BF₃·OEt₂), can be employed to facilitate this exchange. acs.orgorganic-chemistry.org The efficiency of these reactions is often enhanced by using a Dean-Stark apparatus or molecular sieves to sequester the methanol formed, thereby shifting the equilibrium toward the product. acs.org

The general mechanism involves protonation of one of the methoxy groups, followed by its elimination as methanol to generate a stabilized oxocarbenium ion. nih.gov This intermediate is then trapped by a hydroxyl group from the polyol. A second intramolecular substitution, following proton transfer, leads to the formation of the cyclic acetal and the release of a second molecule of methanol.

Table 1: Representative Transacetalization Reactions This table presents expected products from the reaction of this compound with various polyols under standard acid-catalyzed conditions.

| Polyol Substrate | Catalyst (Example) | Expected Cyclic Acetal Product |

| Ethylene Glycol | p-Toluenesulfonic acid | 2-(2-Bromoethoxymethyl)-1,3-dioxolane |

| 1,3-Propanediol | Boron trifluoride etherate | 2-(2-Bromoethoxymethyl)-1,3-dioxane |

| Glycerol (B35011) | Sulfuric acid | 2-(2-Bromoethoxymethyl)-5-hydroxy-1,3-dioxane (mixture of isomers) |

| (R)-1,2-Propanediol | p-Toluenesulfonic acid | (R)-2-(2-Bromoethoxymethyl)-4-methyl-1,3-dioxolane |

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a reactive alkyl bromide and an acetal, allows for a variety of intramolecular cyclization reactions. acs.org These transformations are typically triggered by activating either the acetal or the carbon-bromine bond, leading to the formation of new heterocyclic systems.

Formation of Cyclic Ethers or Spiroacetals

Intramolecular cyclization can proceed via several distinct pathways. One common route involves a radical-mediated cyclization. acs.org Treatment of the bromo acetal with a radical initiator, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), can generate a carbon-centered radical at the terminus of the ethyl chain. This radical can then undergo cyclization, though for a simple bromoethoxy chain, this typically requires an acceptor, and direct cyclization onto the acetal is less common than other pathways.

A more synthetically prominent pathway is the intramolecular nucleophilic substitution. Under Lewis acidic conditions, the acetal can be activated, and one of the ether oxygens of the resulting dioxolane or dioxane (formed via transacetalization as described in 3.2.3) can displace the bromide to form a bicyclic acetal.

Perhaps the most direct cyclization involves the formation of spiroacetals. This typically requires a precursor dihydroxy ketone, which can be conceptually derived from this compound. For instance, if the bromoethyl group is transformed into a nucleophile (e.g., via an organometallic reagent) that adds to a lactone, the resulting hemiacetal can cyclize onto the other ether oxygen, a strategy often employed in the synthesis of natural spiroacetals. psu.edu A more direct, albeit theoretical, route could involve activation of the acetal, followed by intramolecular attack of a tethered nucleophile, with a subsequent cyclization involving the bromoethoxy side chain.

The biosynthesis of many insect pheromones involves the cyclization of dihydroxyketone precursors to form spiroacetals, highlighting the importance of this structural motif. rsc.org Synthetic strategies often mimic these pathways, where an acyclic precursor containing hydroxyl and ketone functionalities is induced to cyclize under acidic conditions. psu.edu

Neighboring Group Participation Effects on Reaction Kinetics and Selectivity

Neighboring group participation (NGP) is a critical mechanistic principle that significantly influences the reactivity of this compound. libretexts.org The ether oxygen atom in the bromoethoxy side chain is suitably positioned to act as an internal nucleophile. nih.gov

This participation has profound stereochemical consequences. The formation of the cyclic intermediate shields one face of the molecule. Subsequent attack by an external nucleophile must occur from the opposite face, leading to a high degree of stereoselectivity, often with retention of configuration at the anomeric center. nih.govnih.gov The degree of stereocontrol is influenced by the nucleophilicity of the external reagent; stronger nucleophiles tend to favor the NGP pathway and yield higher selectivity for the 1,2-trans product (in cyclic systems). nih.govresearchgate.net

Table 2: Influence of Neighboring Group Participation on Acetal Substitution This table contrasts a standard Sₙ2/Sₙ1 reaction with an NGP-assisted reaction for a generalized bromoethoxy acetal substrate.

| Parameter | Standard Pathway (No NGP) | NGP-Assisted Pathway |

| Intermediate | Open oxocarbenium ion | Cyclic oxonium ion intermediate libretexts.orgnih.gov |

| Reaction Rate | Slower, dependent on external nucleophile concentration | Faster, due to anchimeric assistance libretexts.org |

| Stereoselectivity | Often results in a mixture of stereoisomers | High, typically proceeding with overall retention of configuration |

| Key Feature | Intermolecular attack by nucleophile | Intramolecular formation of a cyclic intermediate followed by intermolecular attack |

Transition Metal-Catalyzed Transformations

The structure of this compound offers two primary sites for transition metal-catalyzed reactions: the carbon-bromine bond and the acetal moiety. scholarscentral.com This allows for selective functionalization at either end of the molecule, making it a valuable building block in complex synthesis.

Cross-Coupling Reactions Involving the Carbon-Bromine Bond (e.g., Suzuki, Heck, Sonogashira)

The primary alkyl bromide in the molecule is a suitable electrophile for various palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.orgorganic-chemistry.org These reactions forge new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups.

Suzuki Coupling: This reaction pairs the alkyl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While couplings with sp³-hybridized carbons can be more challenging than with sp² centers, specific ligands such as bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) have been developed to facilitate these transformations effectively, even at room temperature. organic-chemistry.org

Heck Reaction: The Heck reaction couples the alkyl bromide with an alkene. wikipedia.orgyoutube.com Intramolecular versions of this reaction are particularly powerful for constructing ring systems. youtube.com For an intermolecular reaction with this compound, a palladium catalyst and a base are used to couple the bromoethyl moiety to an alkene, forming a new, more substituted alkene. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the alkyl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org Nickel-catalyzed variants have also been developed for non-activated alkyl halides, broadening the scope of this transformation. acs.org This method is highly effective for installing a propargylic ether linkage into a molecule.

Table 3: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions This table summarizes typical conditions and products for cross-coupling reactions at the C-Br bond of this compound.

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Structure |

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd₂(dba)₃ / P(t-Bu)₃ organic-chemistry.org | K₃PO₄ | Ar-CH₂CH₂-O-CH₂CH(OCH₃)₂ |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / PPh₃ | Et₃N | R-CH=CH-CH₂CH₂-O-CH₂CH(OCH₃)₂ |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI organic-chemistry.org | Et₃N / Piperidine | R-C≡C-CH₂CH₂-O-CH₂CH(OCH₃)₂ |

Functionalization of the Acetal Moiety under Metal Catalysis

While the C-Br bond is the more conventional handle for cross-coupling, the acetal group itself can participate in or direct transition metal-catalyzed transformations. rsc.org The development of C-H activation and functionalization has opened new avenues for modifying traditionally inert parts of a molecule. researchgate.net

In a larger molecular context, the oxygen atoms of the acetal or the derived ether linkage can act as directing groups for ortho-C-H activation on an attached aromatic ring. rsc.org For instance, if this compound were used to functionalize a phenol, the resulting ether oxygen could direct palladium-catalyzed arylation, alkenylation, or acylation at the ortho position of the aromatic ring.

Furthermore, some palladium catalysts have been shown to directly catalyze the formation of acetals and ketals, suggesting the potential for metal-mediated manipulation of the acetal group itself. lookchem.com While direct C-H functionalization of the acetal's methyl or methylene (B1212753) groups is challenging, it represents an area of ongoing research. Such a transformation would allow for the direct introduction of functional groups at the α-position to the ether oxygen, further expanding the synthetic utility of this compound.

Computational and Quantum Mechanical Studies on Reaction Mechanisms and Transition States

Computational and quantum mechanical studies have become indispensable tools for elucidating complex reaction mechanisms and characterizing the fleeting nature of transition states, which are often difficult or impossible to observe experimentally. smu.edu While specific computational investigations focused exclusively on this compound are not extensively documented in publicly available literature, the principles of computational chemistry can be applied to predict its reactivity and the energetics of its potential reaction pathways. Such studies typically employ methods like Density Functional Theory (DFT) to model the electronic structure and geometry of reactants, products, and transition states. researchgate.net

Theoretical investigations would likely focus on several key reactive pathways for this compound. These include nucleophilic substitution reactions at the carbon atom bonded to the bromine, as well as potential elimination reactions. The choice of computational method and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results. researchgate.net The influence of solvent on reaction energetics and mechanisms can also be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net

A primary area of investigation would be the nucleophilic substitution of the bromide. Quantum mechanical calculations can provide detailed insights into the transition state structures for both SN1 and SN2 pathways. For an SN2 reaction, calculations would model the approach of a nucleophile and the simultaneous departure of the bromide ion, allowing for the determination of the geometry and energy of the pentacoordinate transition state.

To illustrate the type of data that such a computational study might produce, the following table presents hypothetical calculated parameters for the SN2 reaction of this compound with a generic nucleophile (Nu-). This data is representative of what would be obtained from DFT calculations.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔE‡) | 22.5 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔErxn) | -15.8 kcal/mol | The overall energy change from reactants to products, indicating an exothermic reaction. |

| Transition State (TS) Bond Lengths | ||

| C-Br Bond Length | 2.35 Å | The elongated bond between the carbon and the leaving bromine atom in the transition state. |

| C-Nu Bond Length | 2.10 Å | The forming bond between the carbon and the incoming nucleophile in the transition state. |

Furthermore, computational studies can map out the entire potential energy surface of a reaction, identifying intermediates and the intrinsic reaction coordinate (IRC) that connects the transition state to the reactants and products. smu.edu This allows for a detailed, step-by-step understanding of the reaction mechanism. For more complex reactions, such as rearrangements or eliminations, computational analysis can distinguish between competing pathways by comparing their respective activation barriers. The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated to predict the sites most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netfrontiersin.org

Applications of 2 2 Bromoethoxy 1,1 Dimethoxyethane As a Strategic Synthon in Advanced Organic Synthesis

Construction of Complex Polyfunctionalized Molecules

The unique architecture of 2-(2-Bromoethoxy)-1,1-dimethoxyethane makes it an important reagent for building intricate molecular frameworks that contain multiple functional groups.

Scaffold Synthesis for Natural Product Analogs and Derivatives

While this compound is a versatile building block for complex organic compounds, its application in the specific construction of core scaffolds for natural product analogs is not extensively detailed in prominent literature. However, its fundamental reactivity profile makes it theoretically suitable for such syntheses. The compound's primary role is to introduce a 1,1-dimethoxyethyl group via alkylation. This protected aldehyde can be carried through multiple synthetic steps where a free aldehyde would be reactive and then deprotected at a strategic point to participate in cyclization or condensation reactions, which are key steps in forming the core structures of many natural products.

Precursor in the Development of New Pharmacologically Relevant Compound Classes

The most significant application of this compound is as a key intermediate in the synthesis of pharmacologically active compounds. Its utility has been demonstrated in the development of antiviral drugs and other therapeutic agents.

A notable example is its use in the synthesis of an intermediate for Baloxavir marboxil, a modern anti-influenza drug. google.com A patented method describes the synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane, a crucial precursor to the drug, starting from bromoacetaldehyde (B98955) dimethyl acetal (B89532) (an alternative name for the target compound) and ethylene (B1197577) glycol. google.com This multi-step process leverages the reactivity of the bromo group for an initial etherification reaction. google.com

The process highlights the compound's role as a foundational building block in creating novel therapeutic agents. The synthesis is outlined in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Etherification | Ethylene glycol, this compound | Base (e.g., Potassium hydroxide), Heating | 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane |

| 2. Acylation | 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane | Acyl chloride (e.g., Methanesulfonyl chloride), Organic base | Acylated Intermediate |

| 3. Amination | Acylated Intermediate | Aqueous ammonia, High temperature and pressure | 2-(2-Aminoethoxy)-1,1-dimethoxyethane |

This table is based on the general synthesis pathway described for the preparation of a key intermediate for Baloxavir marboxil. google.com

Furthermore, the compound serves as a precursor for other classes of medicinally relevant molecules. Research has shown its use in the synthesis of resveratrol (B1683913) derivatives that exhibit antimicrobial properties against certain foodborne pathogens. It is also employed to generate aldehyde-substituted prodrugs, where the masked aldehyde is later deprotected to exert a therapeutic effect. chemicalbook.com Historically, related compounds like bromoacetaldehyde diethyl acetal have been intermediates in the production of antibiotics such as dirithromycin (B1670756) and other drugs including sulfamonomethoxine. google.com

Building Block for Heterocyclic Ring Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in pharmaceuticals and natural products. clockss.orgbioorganica.com.ua this compound possesses the necessary functional groups to act as a building block for such systems, although specific, widely-cited examples of its use for this purpose are limited.

Theoretically, its application in forming heterocyclic rings would follow a two-stage strategy:

N-Alkylation: The reactive bromine atom can be displaced by a nitrogen-containing nucleophile (an amine) to form a new carbon-nitrogen bond.

Cyclization: After the alkylation step, the acetal group can be hydrolyzed with acid to reveal the aldehyde. This aldehyde can then undergo an intramolecular reaction, such as condensation with another nucleophilic group on the same molecule, to close the ring and form the heterocycle.

This potential pathway makes it a plausible synthon for creating various N-heterocycles, but its practical application in this area is not well-documented in the reviewed scientific literature.

Role in the Synthesis of Macromolecules and Polymer Architectures

The synthesis of advanced polymers and materials often requires specialized monomers and cross-linking agents to achieve desired properties.

Monomer in Controlled Radical and Ionic Polymerization Techniques

The use of this compound as a monomer in controlled radical or ionic polymerization is not a documented application. These polymerization techniques typically require monomers containing specific functional groups, such as vinyl groups (C=C double bonds), which can undergo addition reactions to form the polymer chain. nih.govpolysciences.com The structure of this compound lacks such a polymerizable group, making it unsuitable for these common polymerization methods.

Cross-linking Agent for Advanced Materials Science

Cross-linking is a process that links polymer chains together to form a three-dimensional network, enhancing the material's mechanical strength and thermal stability. mdpi.commdpi.com A cross-linking agent must have at least two reactive sites that can form bonds with different polymer chains. While this compound has two reactive functionalities (the bromo group and the latent aldehyde), its use as a cross-linking agent in materials science is not reported in the scientific literature. The reactivity of its functional groups does not align with the common mechanisms used for cross-linking standard industrial polymers.

Utilization in Supramolecular Chemistry and Host-Guest Systems

In the field of supramolecular chemistry, which focuses on non-covalent interactions, the precise design of host molecules is paramount for achieving selective guest recognition. This compound serves as a key component in the construction of intricate host systems, such as macrocycles and molecular cages, by enabling the introduction of specific functionalities and recognition sites.

The synthesis of macrocyclic hosts with tailored recognition properties often involves the strategic functionalization of a pre-formed scaffold. The bromoethoxy group of this compound is particularly well-suited for this purpose, allowing for its attachment to core macrocyclic structures like pillar arenes. elifesciences.org

Pillar[n]arenes are a class of macrocycles with a pillar-shaped architecture, composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. Their cavities can be functionalized to create specific binding pockets. Researchers have successfully synthesized a range of bromoethoxy-substituted pillar arenes. elifesciences.org In these syntheses, a precursor such as 1,4-bis(bromoethoxy)pillar arene can be prepared and subsequently used to build more complex structures. brighton.ac.uk The bromoethoxy arms can be introduced onto the pillar arene rim, providing reactive handles for further modification or directly participating in host-guest interactions.

The acetal moiety of the synthon provides a latent aldehyde group. This protected functionality remains inert during the initial macrocycle construction and can be deprotected under specific acidic conditions later in the synthetic sequence. The unmasked aldehyde can then be used to install further recognition elements or to link the macrocycle to other molecular systems. This synthetic strategy allows for the creation of macrocycles and cages with highly specific recognition properties, capable of selectively binding various guest molecules.

Table 1: Examples of Macrocycles Synthesized with Bromoethoxy Functionalities

| Macrocycle Type | Functionalization | Guest Selectivity | Key Interactions |

| Pillar arene | Mono-, di-, tetra-, and hexa-bromoethoxy groups | Selective for 1,4-dibromobutane (B41627) | C–H···π, C–H···O, C–H···Br, Br···Br |

| Co-pillar[4+1]arene | 8-hydroxyquinoline linked via an ethoxy spacer | Responds to cyanide binding | Enhanced fluorescence |

This table is generated based on data from research on functionalized pillar arenes. elifesciences.orgbrighton.ac.uk

A fundamental principle in host-guest chemistry is preorganization, where the host molecule is conformationally arranged to minimize the entropic penalty upon guest binding, thus enhancing affinity and selectivity. rsc.orgacs.org Macrocycles, with their well-defined cavities, are inherently preorganized structures. ul.ie The functionalization of these macrocycles with synthons like this compound plays a crucial role in fine-tuning this preorganization for specific targets, including anions. rsc.orgacs.org

In the case of bromoethoxy-functionalized pillar arenes, single-crystal X-ray diffraction has revealed how the number and position of these functional groups influence the supramolecular packing and guest encapsulation. elifesciences.org The encapsulation of guests like 1,4-dibromobutane is stabilized by a combination of weak non-covalent interactions within the macrocyclic cavity. elifesciences.org

Table 2: Non-Covalent Interactions in Bromoethoxy-Pillar arene Host-Guest Complexes

| Interaction Type | Description | Role in Recognition |

| C–H···π | Interaction between C-H bonds of the guest and the electron-rich aromatic cavity of the host. | Stabilizes the guest within the macrocycle's cavity. |

| C–H···O | Hydrogen bonding between guest C-H bonds and oxygen atoms of the host's ethoxy groups. | Orients the guest and contributes to binding affinity. |

| C–H···Br | Weak hydrogen bonding involving the bromine atoms on the host's functional arms. | Enhances selectivity and influences the packing arrangement. |

| Br···Br | Halogen-halogen interactions between the bromoethoxy groups on the host. | Contributes to a distinct packing arrangement in highly substituted hosts. |

This table summarizes findings on the structural analysis of host-guest complexes. elifesciences.org

Development of Novel Linkers and Spacers for Bioconjugation and Proteolysis-Targeting Chimeras (PROTAC) Design

The precise connection of different molecular entities is critical in the development of advanced therapeutics and biological probes. This compound is an exemplary synthon for the design of linkers used in bioconjugation and for Proteolysis-Targeting Chimeras (PROTACs).

Bioconjugation involves the covalent linking of a biomolecule, such as a protein or antibody, to another molecule, like a drug or a fluorescent dye. ub.edu PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. precisepeg.com

The linker in a PROTAC is not merely a spacer but plays a critical role in the molecule's efficacy, influencing properties like solubility, cell permeability, and the stability of the ternary complex. nih.gov Linkers are often composed of flexible polyethylene (B3416737) glycol (PEG) or alkyl chains. this compound possesses key features that make it an attractive candidate for a PROTAC linker.

Its structure provides:

A Reactive Handle: The bromo group can readily undergo nucleophilic substitution with amines or thiols on an E3 ligase ligand or a target protein ligand.

A Hydrophilic Spacer: The ethylene glycol-like unit enhances water solubility and provides flexibility, which is crucial for allowing the two ends of the PROTAC to bind their respective protein partners effectively. precisepeg.com

An Orthogonal Reactive Site: The dimethyl acetal acts as a protected aldehyde. After the initial conjugation via the bromo group, the acetal can be hydrolyzed to reveal the aldehyde, which can then be reacted with another molecule, for instance, through oxime or hydrazone formation. This allows for a modular and controlled assembly of the final bioconjugate or PROTAC. researchgate.netacs.org

Table 3: Properties of this compound as a Linker Synthon

| Property | Feature in Synthon | Advantage in Bioconjugation/PROTACs |

| Reactivity | Bromoethyl group | Allows for efficient covalent attachment to proteins or ligands under mild conditions. |

| Solubility | Ethylene glycol unit | Improves aqueous solubility and pharmacokinetic properties of the final conjugate. |

| Flexibility & Length | Ethoxy spacer | Provides conformational flexibility to facilitate the formation of stable ternary complexes in PROTACs. nih.gov |

| Bifunctionality | Bromo group and protected aldehyde | Enables sequential, orthogonal conjugation, allowing for modular and controlled synthesis. acs.org |

The use of this synthon allows for the construction of linkers with defined length and properties, contributing to the rational design of more effective and selective therapeutic agents.

Spectroscopic and Chromatographic Methodologies for the Characterization of 2 2 Bromoethoxy 1,1 Dimethoxyethane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2-(2-Bromoethoxy)-1,1-dimethoxyethane. Through various NMR experiments, a detailed picture of the molecular framework can be assembled.

High-Resolution ¹H NMR and ¹³C NMR Analysis

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays three distinct signals, corresponding to the three unique proton environments in the molecule. The methoxy (B1213986) protons (-OCH₃) appear as a sharp singlet, while the methylene (B1212753) (-CH₂Br) and methine (-CH(O-)₂) protons appear as a doublet and a triplet, respectively, due to spin-spin coupling. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing the number of chemically distinct carbon environments. For this compound, three signals are expected, corresponding to the methoxy, methylene, and methine carbons. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and bromine), providing key structural evidence. nih.govdocbrown.info

| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH(OCH₃)₂ | ~4.56 | Triplet | ~102.5 |

| -CH₂Br | ~3.40 | Doublet | ~36.0 |

| -OCH₃ | ~3.37 | Singlet | ~54.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR identifies the types of protons and carbons, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the methine proton signal (~4.56 ppm) and the methylene proton signal (~3.40 ppm), confirming the connectivity of the -CH-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would show correlations between the proton at ~4.56 ppm and the carbon at ~102.5 ppm (-CH), the protons at ~3.40 ppm and the carbon at ~36.0 ppm (-CH₂Br), and the protons at ~3.37 ppm and the carbon at ~54.0 ppm (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular skeleton. For instance, the methoxy protons (~3.37 ppm) would show an HMBC correlation to the methine carbon (~102.5 ppm), confirming the attachment of the methoxy groups to the acetal (B89532) carbon.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org For a relatively simple and flexible molecule like this compound, DNMR could be used to investigate the rotational dynamics around the C-C and C-O single bonds. ucl.ac.uk

By acquiring NMR spectra at various temperatures, it is possible to observe changes in peak shape, such as broadening or coalescence. These changes can be analyzed to determine the energy barriers (activation energies) for conformational interchange. While specific DNMR studies on this compound are not widely reported, the principles of the technique would allow for the characterization of its conformational flexibility in solution. researchgate.netrsc.org

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular formula and structure, of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₄H₉BrO₂, the theoretical exact mass can be calculated. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas, thereby confirming its molecular formula. nih.govnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₉BrO₂ |

| Average Molecular Weight | 169.02 g/mol |

| Monoisotopic (Exact) Mass | 167.97859 Da |

Tandem Mass Spectrometry for Structural Elucidation of Complex Derivatives or Degradation Products

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. longdom.org This provides detailed structural information by revealing how the molecule breaks apart.

In the analysis of this compound, a common fragmentation pattern involves the loss of a methoxy group or the cleavage of the C-C bond. The NIST mass spectrum shows a prominent peak at m/z 75, which corresponds to the stable [CH(OCH₃)₂]⁺ fragment. nist.gov

For more complex derivatives or degradation products, tandem MS is invaluable. An ion corresponding to the derivative molecule would be isolated in the first stage of the mass spectrometer. It would then be fragmented through collision-induced dissociation (CID), and the resulting fragment ions analyzed in the second stage. youtube.comnih.gov This fragmentation pattern provides a "fingerprint" that helps to elucidate the structure of the unknown derivative by identifying its constituent parts.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the specific vibrational frequencies of the bonds within the molecule, providing a molecular fingerprint.

For this compound, the key functional groups are the bromoalkane, the ether linkage, and the acetal group. The expected vibrational frequencies for these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |

| C-Br | Stretch | 650-510 libretexts.org | Strong, characteristic shifts | The C-Br stretch is often found in the fingerprint region of the IR spectrum. docbrown.infodocbrown.infomissouri.edu |

| C-O (Ether) | Stretch | 1300-1000 libretexts.org | Generally weak | The C-O-C stretching in ethers gives a strong, characteristic band in the IR spectrum. libretexts.org |

| C-O (Acetal) | Stretch | ~1120 and ~1250 libretexts.org | Observable shifts | Acetals show characteristic C-O stretching bands. acs.orgacs.org |

| C-H (Alkane) | Stretch | 2975-2845 docbrown.infodocbrown.info | Strong | These are typical for sp³ hybridized C-H bonds. |

| C-H (Alkane) | Bend/Deformation | 1470-1370 docbrown.info | Moderate | These absorptions are characteristic of alkyl structures. |

The IR spectrum of this compound is expected to show strong absorptions corresponding to the C-H stretching of the methyl and methylene groups in the 2845-2975 cm⁻¹ region. docbrown.infodocbrown.info The C-O stretching of the ether and acetal groups will likely result in strong, distinguishable bands between 1000 and 1300 cm⁻¹. libretexts.orglibretexts.org The presence of the bromine atom should give rise to a characteristic absorption for the C-Br stretch in the lower wavenumber region of the spectrum, typically between 510 and 650 cm⁻¹. libretexts.orgmissouri.edu The absence of a broad absorption around 3200-3600 cm⁻¹ would indicate the absence of hydroxyl impurities, while the absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of carbonyl impurities.

Raman spectroscopy provides complementary information. While C-O stretches are often weak in Raman spectra, the C-Br stretch is expected to produce a strong and easily identifiable signal. acs.org The symmetric vibrations of the C-O-C acetal group may also be more prominent in the Raman spectrum compared to the IR spectrum. acs.orgresearchgate.netresearchgate.net Purity assessment can be performed by identifying any unexpected peaks in either the IR or Raman spectrum, which may correspond to starting materials, by-products, or degradation products.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. excillum.comncsu.eduwikipedia.org This method relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. uq.edu.au By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and stereochemistry. bohrium.com

While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using this technique. To obtain a crystalline derivative, the parent compound might be reacted with a suitable reagent to introduce functionalities that promote crystallization, such as aromatic rings or groups capable of strong intermolecular interactions like hydrogen bonding. For instance, nucleophilic substitution of the bromide with a suitable crystalline moiety could yield a solid derivative.

The process involves growing a single, high-quality crystal of the derivative, which can often be the most challenging step. wikipedia.org This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and computationally processed to solve the crystal structure. This would provide definitive proof of the connectivity of the atoms in the derivative, and by extension, confirm the structure of the original this compound framework. For chiral derivatives, X-ray crystallography can also be used to determine the absolute configuration. uq.edu.aunih.gov

Chromatographic Separations and Purification Techniques

Chromatographic methods are indispensable for separating the components of a mixture and for assessing the purity of a compound. For this compound and its derivatives, various chromatographic techniques are applicable.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC, the compound is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.

The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.

For this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). youtube.com Expected fragmentation pathways include the loss of a bromine radical, cleavage of the C-O bonds of the ether and acetal groups, and other characteristic fragmentations of bromoalkanes and ethers. acs.orgnih.govwhitman.eduacs.org

| Ion | m/z (⁷⁹Br/⁸¹Br) | Possible Identity |

| [M]⁺ | 168/170 | Molecular Ion |

| [M - CH₃O]⁺ | 137/139 | Loss of a methoxy group |

| [M - Br]⁺ | 89 | Loss of a bromine atom |

| [CH(OCH₃)₂]⁺ | 75 | Acetal fragment |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. acs.org It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

For the analysis of this compound, which is a relatively non-polar compound, reversed-phase HPLC would be the method of choice. pharmaknowledgeforum.comwaters.com In this mode, a non-polar stationary phase, such as C18- or C8-bonded silica, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.nethplc.eu The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

The purity of a sample of this compound can be assessed by the presence of a single, sharp peak in the chromatogram. Impurities would appear as additional peaks. By using a suitable detector, such as a UV detector (if the derivatives have a chromophore) or a refractive index detector, the area under each peak can be used for quantitative analysis to determine the percentage purity. mdpi.com

A typical HPLC method for this compound might involve a C18 column with a gradient elution starting with a higher percentage of water and gradually increasing the percentage of acetonitrile or methanol. This would allow for the separation of any more polar or less polar impurities.

While this compound itself is not chiral, it is a versatile building block that can be used in the synthesis of chiral molecules. If a derivative of this compound is chiral, it is crucial to be able to separate and quantify the enantiomers, as they can have different biological activities. libretexts.org Chiral chromatography is the primary technique for this purpose. wikipedia.org

There are two main approaches to chiral separation by chromatography: